molecular formula C23H23ClN4O2 B608217 1-Piperazinecarboxamide, 4-((3-(4-chlorophenoxy)phenyl)methyl)-N-3-pyridinyl- CAS No. 1394894-41-7

1-Piperazinecarboxamide, 4-((3-(4-chlorophenoxy)phenyl)methyl)-N-3-pyridinyl-

Cat. No. B608217
CAS RN: 1394894-41-7
M. Wt: 422.91
InChI Key: CTYVKSQPMCSUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-40355003 is a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. JNJ-40355003 elevates the plasma levels of three fatty acid amides: anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide, in the rat, dog, and cynomolgous monkey.

Scientific Research Applications

  • Soluble Epoxide Hydrolase Inhibitors : Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are important in the development of compounds for in vivo investigation in various disease models (Thalji et al., 2013).

  • Glycine Transporter 1 Inhibitors : Yamamoto et al. (2016) explored compounds including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as glycine transporter 1 inhibitors, which is significant for central nervous system disorders (Yamamoto et al., 2016).

  • CB1 Cannabinoid Receptor Antagonist : Shim et al. (2002) studied N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide as a potent and selective antagonist for the CB1 cannabinoid receptor, offering insights into receptor binding interactions (Shim et al., 2002).

  • Anti-Inflammatory Applications : Rajasekaran et al. (1999) synthesized compounds including N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and evaluated their anti-inflammatory activity, which is crucial for developing new therapeutic agents (Rajasekaran et al., 1999).

  • Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • PAF Antagonists : Carceller et al. (1993) researched 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists, showing potential for pharmacological development in treating conditions mediated by platelet-activating factor (Carceller et al., 1993).

properties

CAS RN

1394894-41-7

Product Name

1-Piperazinecarboxamide, 4-((3-(4-chlorophenoxy)phenyl)methyl)-N-3-pyridinyl-

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.91

IUPAC Name

4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29)

InChI Key

CTYVKSQPMCSUOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-40355003;  JNJ 40355003;  JNJ40355003.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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